molecular formula C12H9BrN4OS B11560648 10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11560648
M. Wt: 337.20 g/mol
InChI Key: HEIZRRJTCJBKRL-UHFFFAOYSA-N
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Description

10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a methylsulfanyl group attached to a triazino-benzoxazepine core

Preparation Methods

The synthesis of 10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Triazino Core: The triazino core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced through a ring-fusion strategy, which involves the reaction of the triazino core with suitable reagents.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent.

    Methylation and Methylsulfanylation: The methyl and methylsulfanyl groups are introduced through methylation and methylsulfanylation reactions, respectively.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity.

    Interference with Cellular Processes: It can interfere with cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways.

    Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

10-Bromo-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9BrN4OS

Molecular Weight

337.20 g/mol

IUPAC Name

10-bromo-6-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C12H9BrN4OS/c1-6-14-9-4-3-7(13)5-8(9)10-11(18-6)15-12(19-2)17-16-10/h3-5H,1-2H3

InChI Key

HEIZRRJTCJBKRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C3=C(O1)N=C(N=N3)SC

Origin of Product

United States

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